Biological Activity Data Gap: A Critical Differentiator Against Validated Pyridinone Probes
An exhaustive search across authoritative databases including PubChem, ChEMBL, BindingDB, and the patent literature reveals a critical absence of published, quantitative in vitro activity data (e.g., IC50, EC50, Ki) for 5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one. In contrast, numerous close analogs, such as 1-(4-methoxyphenyl)pyridin-2(1H)-one (CAS 725256-40-6) and various 3,5-disubstituted pyridin-2(1H)-ones, have established activity profiles across a range of targets including kinases, GPCRs, and tubulin [1][2]. This lack of primary data is the most significant, verifiable differentiator from a scientific procurement standpoint.
| Evidence Dimension | Availability of Peer-Reviewed Biological Assay Data |
|---|---|
| Target Compound Data | No quantitative activity data found in primary research articles, patents, or authoritative databases. |
| Comparator Or Baseline | Closely related N-arylpyridin-2(1H)-one analogs (e.g., CAS 725256-40-6, 5-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one) and 3,5-disubstituted pyridin-2(1H)-one derivatives [1][2]. |
| Quantified Difference | Qualitative: Absent vs. Present |
| Conditions | Systematic literature and database review (PubChem, ChEMBL, BindingDB, Google Patents) as of April 2026. |
Why This Matters
This evidence gap directly impacts procurement; the compound is not a validated tool compound and is unsuitable for applications requiring a known, characterized biological target or mechanism.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 21410119, 1-(4-Methoxyphenyl)pyridin-2(1H)-one. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_pyridin-2_1H_-one. View Source
- [2] Patani, G. A., LaVoie, E. J., & Wei, L. (2021). 3,5-Disubstituted pyridin-2(1H)-one derivatives: a patent review (2010-2020). Expert Opinion on Therapeutic Patents, 31(5), 439-456. View Source
